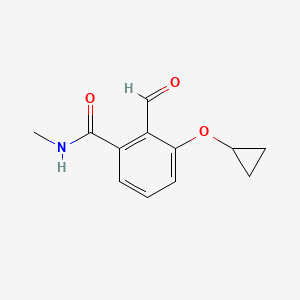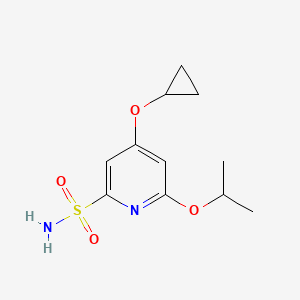
4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of sulfonyl chlorides with primary or secondary amines in the presence of a base such as pyridine to absorb the generated HCl . Another method involves the use of microwave irradiation to synthesize sulfonamides directly from sulfonic acids or their sodium salts .
Industrial Production Methods
Industrial production methods for sulfonamides often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which can then react with amines to form sulfonamides .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce amines .
Applications De Recherche Scientifique
4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the synthesis of folic acid, which is essential for the growth and replication of bacteria . This inhibition occurs through the competitive binding of the sulfonamide to the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into the folic acid pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 4-Cyclopropoxy-6-isopropoxypyridine-2-sulfonamide include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its cyclopropoxy and isopropoxy groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H16N2O4S |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
4-cyclopropyloxy-6-propan-2-yloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)16-10-5-9(17-8-3-4-8)6-11(13-10)18(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
Clé InChI |
OJZFCBXQZXXHNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=CC(=C1)OC2CC2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)
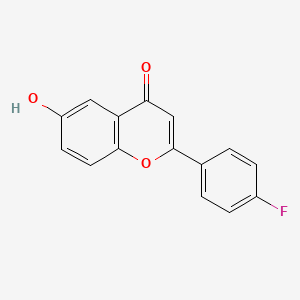
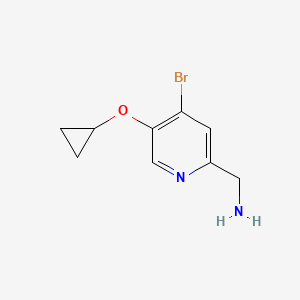

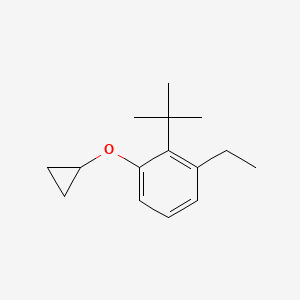

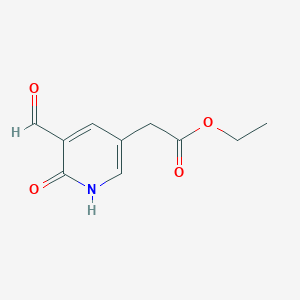
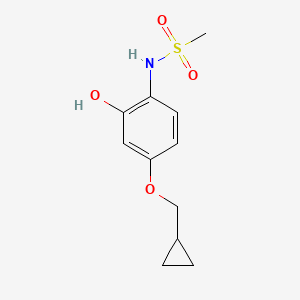
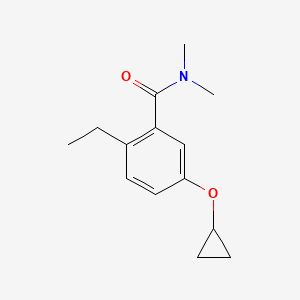
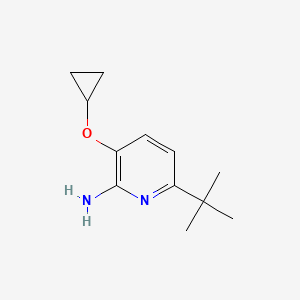
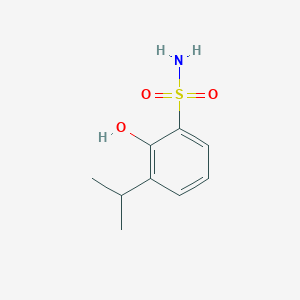
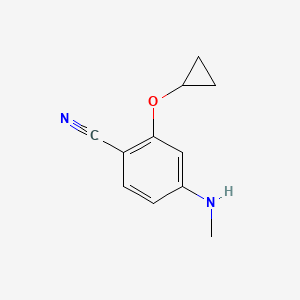
![3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)
